N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide
説明
特性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-(2-methoxyphenyl)pyrazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-17-9-5-2-6-12(17)15-10-16(24-23-15)19(25)20-11-18-21-13-7-3-4-8-14(13)22-18/h2-9,15-16,23-24H,10-11H2,1H3,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKWUIZUQLUSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(NN2)C(=O)NCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a therapeutic agent. This article explores the compound's synthesis, biological evaluations, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 351.4 g/mol
- CAS Number : 1239482-89-3
Synthesis
The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide involves multi-step reactions that typically include the formation of the pyrazole ring and subsequent functionalization to introduce the benzodiazole and methoxyphenyl groups. The synthetic pathways often leverage established methodologies for constructing pyrazole derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating promising anti-proliferative activity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.83 | Induction of apoptosis |
| MCF-7 (Breast) | 1.81 | Cell cycle arrest in G1 phase |
| HeLa (Cervical) | 1.50 | Increased ROS levels |
The compound was noted to induce apoptosis in MCF-7 cells through mechanisms including the downregulation of cyclin D2 and CDK2, leading to cell cycle arrest and increased reactive oxygen species (ROS) production, which is critical for triggering apoptotic pathways .
Other Biological Activities
Beyond its anticancer effects, N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide has exhibited other biological activities:
- Enzyme Inhibition : It has been reported as a moderate inhibitor of FGFR (Fibroblast Growth Factor Receptor), with an IC50 value of approximately 15 nM. This inhibition suggests potential applications in treating diseases associated with aberrant FGFR signaling .
Study on Antiproliferative Activity
A study involving a series of pyrazole-benzimidazole hybrids demonstrated that compounds similar to N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide showed significant growth inhibition across multiple cancer cell lines. The study utilized various assays to assess cell viability and mechanisms of action, confirming that these compounds could effectively target cancer cells while sparing normal cells .
In Vivo Efficacy
In vivo studies using xenograft models have shown that derivatives of this compound can significantly inhibit tumor growth. For instance, a related compound demonstrated nearly complete inhibition of tumor growth in FGFR-driven xenograft models at doses as low as 10 mg/kg administered orally . This underscores the potential for clinical applications in oncology.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several pyrazole-carboxamide derivatives, differing primarily in substituents and heterocyclic systems. Key analogues include:
Physicochemical Properties
- Solubility : The 2-methoxy group increases hydrophilicity compared to halogenated analogues (e.g., 4-chlorophenyl in ) but remains less polar than sulfonamide-containing derivatives (e.g., darolutamide) .
- Stability : Methoxy groups are generally stable under physiological conditions, whereas esters or sulfonamides () may undergo hydrolysis .
Key Research Findings
Metabolic Stability : Fluorophenyl derivatives () demonstrate prolonged half-lives in vitro, a trait that may extend to the target compound if metabolized similarly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
